molecular formula C8H15NO2S2 B12963030 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide

2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B12963030
M. Wt: 221.3 g/mol
InChI Key: FZNOYFGWAUAARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is an organosulfur compound It features a tetrahydrothiophene ring, which is a five-membered saturated ring containing four methylene groups and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrofuran with hydrogen sulfide in the presence of alumina as a catalyst . This vapor-phase reaction produces tetrahydrothiophene, which can then be further modified to introduce the thietan-3-ylamino group and the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfolane, a polar, odorless solvent .

Scientific Research Applications

2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur-containing ring can participate in various biochemical pathways, influencing processes like oxidation-reduction reactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(thietan-3-ylamino)tetrahydrothiophene 1,1-dioxide is unique due to its combination of a tetrahydrothiophene ring, a thietan-3-ylamino group, and a 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO2S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-methyl-1,1-dioxo-N-(thietan-3-yl)thiolan-3-amine

InChI

InChI=1S/C8H15NO2S2/c1-6-8(2-3-13(6,10)11)9-7-4-12-5-7/h6-9H,2-5H2,1H3

InChI Key

FZNOYFGWAUAARR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1(=O)=O)NC2CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.